Differentiation by Calculated Lipophilicity (LogP): 4-(2-Morpholinoethyl)aniline vs. 3-(Morpholinoethyl)aniline Isomer
4-(2-Morpholinoethyl)aniline exhibits a distinct lipophilicity profile compared to its meta-substituted isomer, a key determinant for membrane permeability and ADME properties. The calculated LogP value for the target compound (1.14-1.66) is approximately 0.52 to 1.04 log units lower than that of 3-(Morpholinoethyl)aniline (reported LogP ~2.18), indicating a significant difference in hydrophilicity [1]. This is a critical, quantifiable difference for researchers designing CNS-penetrant compounds where a lower LogP is often desired [2].
| Evidence Dimension | Lipophilicity (calculated partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.14 - 1.66 |
| Comparator Or Baseline | 3-(Morpholinoethyl)aniline, LogP = 2.18 |
| Quantified Difference | ΔLogP ≈ -0.52 to -1.04 |
| Conditions | Calculated LogP values (ALogP, XLogP3) from vendor and database entries; exact calculation method varies by source. |
Why This Matters
A lower LogP suggests superior aqueous solubility and potentially improved CNS drug-likeness, making it a more suitable starting point for specific medicinal chemistry programs [2].
- [1] ChemTradeHub. 4-[2-(4-Morpholinyl)ethyl]aniline (CAS 262368-47-8) Chemical Properties and Safety Data. View Source
- [2] Myskinrecipes. Product Description for 4-(2-Morpholinoethyl)aniline. View Source
